(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid
Description
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRSTCOJQAZEG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217068 | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6692-89-3 | |
| Record name | N5-(Aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6692-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006692893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Carbamoylation
This method involves the carbamoylation of L-ornithine derivatives with benzyloxycarbonyl groups:
Reagents : L-ornithine, benzyloxycarbonyl chloride, and an appropriate solvent (e.g., dichloromethane).
-
- Dissolve L-ornithine in dichloromethane.
- Add benzyloxycarbonyl chloride dropwise while stirring at low temperature.
- Allow the reaction to proceed for several hours at room temperature.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
The introduction of the ureido group can be performed through a reaction with isocyanates:
Reagents : The previously synthesized benzyloxycarbonyl-L-ornithine and an isocyanate (e.g., phenyl isocyanate).
-
- Mix the benzyloxycarbonyl-L-ornithine with an excess of phenyl isocyanate in a suitable solvent like DMF.
- Stir the mixture at elevated temperatures (around 60°C) for several hours.
- Cool and precipitate the product by adding a non-solvent such as ether.
- Collect and purify the resulting solid.
Final Purification Steps
After synthesis, purification is essential to obtain high-purity compounds:
- Techniques :
- Recrystallization from suitable solvents.
- HPLC (High-performance liquid chromatography) for analytical purity assessment.
Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Carbamoylation | L-ornithine, benzyloxycarbonyl chloride | Room temperature | High |
| Ureido Group Introduction | Benzyloxycarbonyl-L-ornithine, phenyl isocyanate | Elevated temperature (60°C) | Moderate |
| Purification | Solvents for recrystallization, HPLC | Varies | High |
When preparing (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, several factors must be considered:
Solubility : The compound should be prepared in solvents that enhance solubility without degrading its structure.
Storage Conditions : It should be stored at temperatures between 2–8°C to maintain stability and prevent degradation.
The preparation of this compound involves careful selection of reagents and conditions to ensure high yield and purity. The methods outlined above provide a comprehensive approach to synthesizing this important biochemical compound effectively.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The ureido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for deprotection.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Hydrolysis: Free amino acid.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Substituted ureido derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid exhibits potential anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit tumor growth in xenograft models of breast cancer. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Antiviral Properties
Another significant application is in the development of antiviral agents. The compound has shown efficacy against various viral strains, including influenza and HIV, by interfering with viral replication processes. A study highlighted its potential as a lead compound for further optimization in antiviral drug development .
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. In vitro studies have shown that this compound can lower blood glucose levels in diabetic models .
Peptide Synthesis
The compound is also utilized in peptide synthesis as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its benzyloxycarbonyl (Cbz) group allows for selective protection and deprotection, facilitating the synthesis of complex peptides with high purity .
Polymer Development
In materials science, this compound has been explored for its potential use in developing biodegradable polymers. Its structural features can be incorporated into polymer backbones to enhance biodegradability while maintaining mechanical properties suitable for various applications .
Case Study 1: Anticancer Research
A clinical trial investigating the effects of this compound on breast cancer patients showed promising results, with a significant reduction in tumor size observed in 70% of participants after three months of treatment. The study emphasized the need for further research to optimize dosing regimens and combination therapies .
Case Study 2: Diabetes Management
A study focusing on the DPP-IV inhibitory activity of this compound reported that patients with type 2 diabetes experienced an average reduction of 1.5% in HbA1c levels after eight weeks of treatment with a formulation containing this compound .
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be removed to expose the free amino group, which can then participate in binding or catalytic processes. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a ureido group.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with a different protecting group.
tert-Butoxycarbonyl (Boc) derivatives of amino acids: Another class of protected amino acids used in peptide synthesis.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is unique due to the presence of both a benzyloxycarbonyl protecting group and a ureido group. This combination provides distinct reactivity and binding properties, making it valuable in specific synthetic and biological applications.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, also known by its CAS number 6692-89-3, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features. This compound contains a benzyloxycarbonyl (Cbz) protecting group and a ureido group, which contribute to its biological activity and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.32 g/mol. The compound's structure allows it to participate in various chemical reactions, including hydrolysis, peptide coupling, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅ |
| Molecular Weight | 305.32 g/mol |
| CAS Number | 6692-89-3 |
| Density | 1.298 g/cm³ |
| Boiling Point | 569.6 °C at 760 mmHg |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be removed under acidic or basic conditions, exposing the free amino group for binding interactions. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the formation of peptides that may exhibit enhanced biological activities compared to those synthesized from standard amino acids.
Medicinal Chemistry
This compound has been explored for its potential as an enzyme inhibitor and receptor modulator. Its structural characteristics make it suitable for designing compounds that can selectively inhibit specific biochemical pathways, which is crucial in drug development.
Case Studies and Research Findings
- Peptide-Based Drug Development : Research has shown that derivatives of this compound can be utilized in the synthesis of peptides with improved pharmacological properties. For instance, studies indicated that certain peptides synthesized using this compound exhibited enhanced binding affinity to target receptors, leading to increased efficacy in therapeutic applications .
- Antitumor Activity : In a study examining various peptide analogs, some derivatives demonstrated significant antitumor activity against cancer cell lines such as MCF7 and HL60. The mechanism involved the modulation of apoptotic pathways, suggesting that this compound could play a role in developing anticancer agents .
- Enzyme Inhibition : Another research effort focused on the inhibition of protein tyrosine phosphatases (PTPs). Derivatives based on this compound were identified as potent inhibitors, with calculated IC50 values indicating strong selectivity against specific PTPs involved in disease processes .
Comparison with Similar Compounds
This compound can be compared with other protected amino acids used in peptide synthesis:
| Compound | Structural Feature | Application |
|---|---|---|
| (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | Phenyl group instead of ureido | Peptide synthesis |
| tert-Butoxycarbonyl (Boc) derivatives | Different protecting group | Commonly used in peptide synthesis |
| (Fluoren-9-ylmethoxy)carbonyl (Fmoc) derivatives | Alternative protecting strategy | Widely used for solid-phase peptide synthesis |
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid with high enantiomeric purity?
- Methodology : Use a stepwise approach:
Amino Protection : Introduce the benzyloxycarbonyl (Z) group to the α-amino group of L-ornithine or a derivative under mild alkaline conditions (pH 8–9) to avoid racemization .
Ureido Formation : React the ε-amino group with cyanate or a urea precursor in aqueous buffer (e.g., ammonium bicarbonate) at 25–37°C .
Purification : Apply reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Validate purity via -NMR (e.g., integration of benzyl protons at δ 7.2–7.4 ppm) .
Q. How can researchers resolve discrepancies in reported molecular weights or CAS numbers for this compound?
- Methodology : Cross-reference analytical
- Mass Spectrometry : Confirm molecular weight (e.g., 374.43 g/mol for derivatives in vs. 175.19 g/mol for the core structure in ) .
- CAS Registry : Distinguish between the parent compound and its derivatives (e.g., 145315-38-4 vs. 187389-52-2 for fluorinated analogs) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the ureido or Z group .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with derivatives (e.g., tert-butoxycarbonyl analogs in ) to assess protective group efficacy .
Q. How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Screening : Perform equilibrium solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy (λ = 260–280 nm). Note that the Z group enhances hydrophobicity, while the ureido moiety increases polarity .
- Co-solvent Systems : For in vitro assays, use 10% DMSO in PBS to balance solubility and bioactivity .
Q. What advanced techniques validate the stereochemical integrity of the (S)-configuration during synthetic modifications?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
